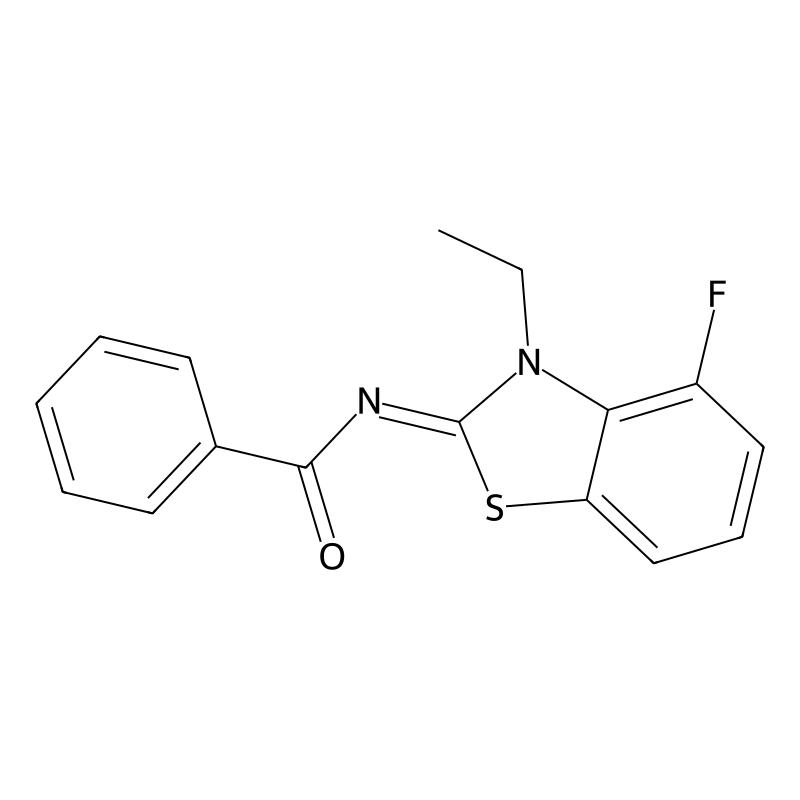

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Semiconductors for Plastic Electronics

Specific Scientific Field: Material Science and Electronics

Summary of the Application: The compound is a part of the thiazolo[5,4-d]thiazole fused (bi)heterocycle family, which is an electron-deficient system with high oxidative stability and a rigid planar structure. This enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of semiconductors for plastic electronics .

Methods of Application or Experimental Procedures: The compound is synthesized and then used to expand the conjugated backbone of the semiconducting material. The synthetic chemistry behind these molecules has only been explored to a minor extent, indicating room for improvement and broadening of the material scope .

Results or Outcomes: The high potential of these molecules was widely recognized, notably in the field of organic photovoltaics .

Application in Cytotoxic and Antibacterial Activities

Specific Scientific Field: Medicinal Chemistry and Pharmacology

Summary of the Application: The compound has shown potential in the development of new heterocycles containing 1,2,3-triazole moieties that decrease the development of tumor cells .

Methods of Application or Experimental Procedures: A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Results or Outcomes: The synthesized compounds were evaluated for their in vitro cytotoxic activity against two human cancer cell lines MCF-7 and HeLa. The results showed that these compounds showed good cytotoxicity against the tested cell lines as compared with that of standard drug Cisplatin . The antibacterial activity of the newly synthesized triazole derivatives were also studied against different bacteria. The activity results showed that majority of compounds showed good to moderate antibacterial activity compared with positive control drug Streptomycin .

Application in Organic Photovoltaics

Specific Scientific Field: Material Science and Renewable Energy

Summary of the Application: The compound is part of the thiazolo[5,4-d]thiazole fused (bi)heterocycle family, which is an electron-deficient system with high oxidative stability and a rigid planar structure. This enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of materials for organic photovoltaics .

Application in Sensing

Specific Scientific Field: Chemistry and Sensor Technology

Summary of the Application: A benzothiazole appended 2,2′-(1,4-phenylene)diacetonitrile derivative, which includes the compound, has been synthesized and investigated as a novel sensor .

Methods of Application or Experimental Procedures: The compound is synthesized and used in the creation of a novel sensor .

Results or Outcomes: The sensor is capable of showing high selectivity and sensitivity towards CN− over a wide range .

Application in Organic Light Emitting Diodes

Summary of the Application: The compound is part of the thiazolo[5,4-d]thiazole fused (bi)heterocycle family, which is an electron-deficient system with high oxidative stability and a rigid planar structure. This enables efficient intermolecular π–π overlap, making it a promising building block in the synthesis of materials for organic light emitting diodes .

Results or Outcomes: The high potential of these molecules was widely recognized, notably in the field of organic light emitting diodes .

Application in Synthesis of Chroman-4-Ones

Specific Scientific Field: Organic Chemistry

Summary of the Application: The compound has been used in the synthesis of (Z)-3-((benzo[d]thiazol-2-ylamino)methylene)-2-methoxychroman-4-ones .

Methods of Application or Experimental Procedures: The compound is synthesized by refluxing their corresponding aldehydes and amines in EtOH with PTSA .

Results or Outcomes: The synthesized compounds have been used in various applications in organic chemistry .

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a novel compound characterized by its unique structural features, which include a benzothiazole ring system and a benzamide moiety. This compound exhibits potential biological activity and serves as a valuable building block in organic synthesis. The presence of the ethyl and fluorine substituents enhances its chemical reactivity and biological properties, making it an interesting subject for pharmacological studies.

- Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, affecting the benzothiazole ring or the carbonyl group.

- Substitution: Nucleophilic substitution can occur at the fluorine atoms using amines or thiols as nucleophiles.

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine.

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has been investigated for various biological activities:

- Antimicrobial Properties: Exhibits potential antimicrobial effects, making it a candidate for further development in treating infections.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and interaction with DNA, affecting replication and transcription processes .

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in disease management.

The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves several steps:

- Formation of the Benzothiazole Ring: This initial step involves reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.

- Introduction of Fluorine Atoms: Electrophilic fluorination is carried out using reagents like N-fluorobenzenesulfonimide or Selectfluor.

- Formation of the Ylidene Group: The ylidene functionality is introduced through reaction with appropriate alkylating agents.

- Final Coupling: The final step involves coupling the benzothiazole derivative with benzoyl chloride to form the desired compound.

N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several applications across different fields:

- Organic Synthesis: Used as a versatile building block for synthesizing more complex organic compounds.

- Pharmaceutical Research: Investigated for potential drug development due to its biological activity against various diseases.

- Material Science: Explored for applications in developing advanced materials owing to its unique chemical properties .

Studies on the interaction of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide with biological targets indicate that it can bind to specific enzymes and receptors. These interactions can modulate enzyme activity and influence cellular signaling pathways. The presence of the fluorine atom enhances binding affinity, making this compound a promising candidate for further pharmacological exploration .

Several compounds share structural similarities with N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-Ethyl-4-fluoro-benzothiazol-2(3H)-ylidene)cyclopropanecarboxamide | Contains cyclopropane instead of benzamide | Different ring structure may affect biological activity |

| N-(3-Ethyl-4-fluoro-benzothiazol-2(3H)-ylidene)-4-methoxybenzamide | Methoxy group substitution | Variation in substitution pattern affects solubility and reactivity |

| N-(3-Ethyl-4-fluoro-benzothiazol-2(3H)-ylidene)-3-nitrobenzamide | Nitro group present | Imparts distinct reactivity and potential for different biological effects |

The uniqueness of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide lies in its specific substitution pattern and the presence of both ethyl and fluorine groups, which may confer distinct chemical reactivity and biological properties compared to similar compounds .